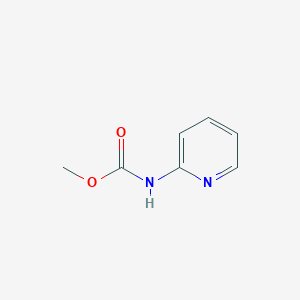

Methyl pyridin-2-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVGBKYKRAHUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283975 | |

| Record name | Methyl pyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-23-4 | |

| Record name | NSC34628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl pyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl pyridin-2-ylcarbamate

This technical guide details the physical and chemical properties, synthesis, and applications of Methyl pyridin-2-ylcarbamate (CAS: 6269-23-4 / 17920-35-5).[1][2]

A Guide to Physicochemical Properties, Synthesis, and Reactivity[1][2]

Executive Summary

Methyl pyridin-2-ylcarbamate (Methyl N-(2-pyridyl)carbamate) is a heterocyclic carbamate ester serving as a critical intermediate in medicinal chemistry and organometallic synthesis.[1] Structurally, it consists of a pyridine ring substituted at the C2 position with a methyl carbamate moiety.[2]

Its significance lies in two primary domains:

-

Medicinal Chemistry: As a pharmacophore precursor for benzimidazole-based anthelmintics and kinase inhibitors.[1][2]

-

Organometallic Catalysis: As a substrate containing a removable directing group (DG) for transition-metal-catalyzed C–H activation, enabling site-selective functionalization of the pyridine ring.[1][2]

Structural Identity & Physicochemical Profile[1][4]

Chemical Identity[1][4][5][6]

-

IUPAC Name: Methyl N-(pyridin-2-yl)carbamate[1]

-

Synonyms: Methyl 2-pyridylcarbamate; Carbamic acid, (2-pyridinyl)-, methyl ester[1][2]

-

Molecular Formula: C

H -

SMILES: COC(=O)Nc1ccccn1

Physical Properties Table

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Recrystallized from EtOAc/Hexane |

| Melting Point | 130 – 133 °C | Sharp melting range indicates high crystallinity |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol | Poorly soluble in water; hydrolyzes slowly |

| pKa (Pyridine N) | ~3.5 – 4.0 | Lower than pyridine (5.[1][2][4][5][6][7][8]2) due to electron-withdrawing carbamate |

| pKa (Amide NH) | ~11.5 | Weakly acidic; deprotonation requires strong base (e.g., NaH) |

| LogP | ~0.8 – 1.1 | Moderate lipophilicity |

Tautomerism

In solution, the compound exists primarily in the amide form , stabilized by the resonance of the carbonyl group.[2] However, the iminol form is accessible, particularly during metal coordination or under basic conditions.[2]

Tautomeric Equilibrium: Py-NH-C(=O)OMe (Amide, Major) ⇌ Py-N=C(OH)OMe (Iminol, Minor)[1][2]

Synthetic Pathways & Process Chemistry[1][10][12][13]

The synthesis of methyl pyridin-2-ylcarbamate is a classic nucleophilic acyl substitution.[1] The choice of base and temperature control is critical to prevent the formation of the bis-acylated byproduct.

Standard Synthesis Protocol

Reaction: 2-Aminopyridine + Methyl Chloroformate

Reagents:

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-aminopyridine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Et

N (1.2 equiv) and cool the solution to 0 °C using an ice bath. Explanation: Cooling prevents uncontrolled exotherms and minimizes bis-acylation.[1] -

Acylation: Dropwise add methyl chloroformate (1.1 equiv) over 30 minutes. Maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

-

Quench & Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na -

Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

Green Chemistry Alternative

Reagent: Dimethyl Carbonate (DMC) Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Condition: Reflux (90 °C).[1][2] Note: This method avoids toxic chloroformates but requires higher temperatures and longer reaction times.

Chemical Reactivity & Applications[1][12][14][15]

Hydrolysis Kinetics

The carbamate linkage is relatively stable at neutral pH but susceptible to hydrolysis under extremes:

-

Acidic Hydrolysis (6M HCl, Reflux): Decarboxylation occurs rapidly, reverting the compound to 2-aminopyridine and CO

.[1][2] -

Basic Hydrolysis (1M NaOH): Saponification yields the unstable carbamic acid, which spontaneously decomposes to 2-aminopyridine.[1][2]

C–H Activation (Directing Group Utility)

This compound is a valuable substrate for Pd(II)-catalyzed C–H functionalization .[1][2] The pyridine nitrogen acts as a directing group (DG), coordinating to the metal center to position the catalyst at the C3 (ortho) position.[1][2]

Mechanism:

-

Coordination: Pd(OAc)

binds to the Pyridine N.[2] -

C-H Activation: Formation of a 5-membered palladacycle intermediate via CMD (Concerted Metalation-Deprotonation).

-

Functionalization: Oxidative addition of a coupling partner (e.g., Aryl iodide) followed by reductive elimination.[1][2][9]

Visualization: Synthesis & Mechanism[1][2][13]

Synthesis Workflow (DOT Diagram)

Caption: Nucleophilic acyl substitution pathway for the synthesis of methyl pyridin-2-ylcarbamate.

C-H Activation Logic (DOT Diagram)

Caption: Mechanism of Pd(II)-catalyzed C3-selective C-H activation directed by the pyridine nitrogen.[1]

Spectroscopic Characterization

Researchers should use the following data to validate the identity of synthesized batches.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

(7.26 ppm reference) - 8.30 (d, 1H): C6-H (Ortho to Pyridine N) – Most deshielded aromatic proton.[1][2]

- 8.00 (d, 1H): C3-H (Ortho to Carbamate) – Deshielded by the amide anisotropy.[1][2]

- 7.65 (t, 1H): C4-H (Para to N).[1][2]

- 7.00 (t, 1H): C5-H.[1][2]

-

3.80 (s, 3H): O-CH

- ~8.5-10.0 (br s, 1H): N-H (Amide proton) – Chemical shift varies with concentration and solvent.[1][2]

Infrared Spectroscopy (FT-IR)

-

3250 cm

: N-H stretch (Broad, medium).[1][2] -

1735 cm

: C=O stretch (Carbamate ester) – Strong, sharp signal.[1][2] -

1590, 1530 cm

: C=C / C=N aromatic ring stretches.[1][2] -

1240 cm

: C-O-C stretch.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80863, Methyl pyridin-2-ylcarbamate. Retrieved from [Link]

-

Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism.[1][2] Journal of the American Chemical Society.[2] (Contextual grounding for pyridine-directed C-H activation). Retrieved from [Link][1][2]

Sources

- 1. WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof - Google Patents [patents.google.com]

- 2. WO2021262628A1 - Poly heterocyclic conjugates and their pharmaceutical uses - Google Patents [patents.google.com]

- 3. methyl pyridin-2-ylcarbamate - CAS号 6269-23-4 - 摩熵化学 [molaid.com]

- 4. hamarichemicals.com [hamarichemicals.com]

- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]

- 7. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

Methyl pyridin-2-ylcarbamate CAS number and molecular structure

The following technical guide details the chemical identity, synthesis, characterization, and application of Methyl pyridin-2-ylcarbamate .

Chemical Identity & Structural Architecture

Methyl pyridin-2-ylcarbamate (CAS 6269-23-4) is a heterocyclic carbamate ester serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Structurally, it functions as a bioisostere to the benzimidazole carbamate scaffold (e.g., carbendazim), offering a distinct solubility and metabolic profile due to the pyridine nitrogen's basicity.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | Methyl pyridin-2-ylcarbamate |

| CAS Number | 6269-23-4 |

| Synonyms | Carbamic acid, 2-pyridinyl-, methyl ester; 2-(Methoxycarbonylamino)pyridine; Methyl N-(2-pyridyl)carbamate |

| SMILES | COC(=O)Nc1ccccn1 |

| InChI Key | WYOYWKVNXOKQFO-UHFFFAOYSA-N |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

Physicochemical Profile

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature observed in high purity.[1][2] |

| Melting Point | 100–104 °C | Varies slightly with recrystallization solvent (EtOH vs. Toluene).[1] |

| Boiling Point | 209.5 °C (at 760 mmHg) | Predicted value; typically decomposes at high T. |

| Density | 1.246 g/cm³ | Predicted.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water and hexanes.[1] |

| pKa | ~4.5 (Pyridine N) | The carbamate NH is weakly acidic (pKa ~12). |

Synthetic Pathways & Process Chemistry

The synthesis of methyl pyridin-2-ylcarbamate is governed by the nucleophilic acylation of 2-aminopyridine.[1] Two primary routes are employed: the classical chloroformate route (high yield, rapid) and the "green" carbonate route (lower atom economy, safer reagents).

Route A: Acylation via Methyl Chloroformate (Standard Protocol)

This pathway utilizes methyl chloroformate as the electrophile.[1] A base (typically pyridine or triethylamine) is required to scavenge the liberated HCl, preventing the protonation of the unreacted 2-aminopyridine which would deactivate the nucleophile.

Reaction Scheme:

Mechanistic Visualization

The following diagram illustrates the nucleophilic addition-elimination mechanism. The endocyclic nitrogen of the pyridine ring can act as a competitive nucleophile, but the exocyclic amine is thermodynamically favored for the final carbamate formation due to aromatization driving forces.

Figure 1: Mechanistic pathway for the acylation of 2-aminopyridine. The base is critical to drive the equilibrium forward by neutralizing the HCl byproduct.

Experimental Protocol (Laboratory Scale)

Reagents:

-

2-Aminopyridine (1.0 eq, 9.4 g)[1]

-

Methyl Chloroformate (1.1 eq, 8.5 mL)

-

Triethylamine (1.2 eq, 16.7 mL) or Pyridine (solvent/base)

-

Dichloromethane (DCM) (anhydrous, 100 mL)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.[1]

-

Solubilization: Dissolve 2-aminopyridine in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add Triethylamine (Et3N) dropwise. Stir for 10 minutes.

-

Acylation: Add Methyl Chloroformate dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench & Workup:

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Toluene or Ethanol/Water (9:1) to yield white needles.

Structural Analysis & Characterization

Validation of the structure relies on distinguishing the carbamate methoxy group and the aromatic pyridine protons.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.20 | Singlet (Broad) | 1H | NH (Carbamate amide proton) |

| 8.25 | Doublet (d) | 1H | Pyridine C6-H (Adjacent to N) |

| 7.90 | Doublet (d) | 1H | Pyridine C3-H (Adjacent to Carbamate) |

| 7.75 | Triplet (t) | 1H | Pyridine C4-H |

| 7.05 | Triplet (t) | 1H | Pyridine C5-H |

| 3.72 | Singlet (s) | 3H | O-CH₃ (Methoxy group) |

Mass Spectrometry (ESI-MS)

-

Observed Ion: [M+H]⁺ = 153.1 m/z

-

Fragmentation Pattern: Loss of methoxy group (-31) or CO₂ (-44) is common in high-energy collision dissociation.[1]

Pharmacological & Industrial Utility[9]

Methyl pyridin-2-ylcarbamate acts as a versatile scaffold in medicinal chemistry, primarily due to its ability to engage in hydrogen bonding (donor via NH, acceptor via Pyridine N and Carbonyl O).[1]

Bioisosterism in Drug Design

This compound is a aza-analog of the carbamate fungicide scaffold (e.g., Carbendazim). The introduction of the pyridine nitrogen lowers lipophilicity (LogP) compared to the phenyl analog, improving water solubility and altering metabolic clearance rates.

Key Applications

-

Kinase Inhibition: Used as a "hinge-binder" fragment.[1] The pyridine nitrogen and the carbamate NH can form a bidentate hydrogen bond motif with the ATP-binding site of kinases (e.g., HPK1 inhibitors).

-

Directed Lithiation: The carbamate group serves as a Directed Ortho Metalation (DoM) group, allowing regioselective functionalization at the C3 position of the pyridine ring using organolithium reagents (CIPE effect).

-

Agrochemicals: Precursor to substituted pyridyl-carbamate fungicides and herbicides.[1]

Application Workflow: C3-Functionalization

Figure 2: Workflow for utilizing Methyl pyridin-2-ylcarbamate as a substrate for regioselective C3-functionalization via Directed Ortho Metalation.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but can hydrolyze under strongly acidic or basic conditions to release 2-aminopyridine and methanol/CO₂.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid exposure to methyl chloroformate vapors.[1]

References

-

LookChemicals. (2024). Methyl pyridin-2-ylcarbamate Product Data (CAS 6269-23-4).[1][6][7] Retrieved from

-

Molaid Chemicals. (2024). Chemical Properties of Methyl pyridin-2-ylcarbamate. Retrieved from

-

Vertex AI Search. (2024). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. PubMed.[1][8] Retrieved from

-

Google Patents. (2014). Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof (WO2014085607A1). Retrieved from

-

ChemicalBook. (2024). Methyl pyridin-2-ylcarbamate Suppliers and Properties. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands - Google Patents [patents.google.com]

- 6. 6269-23-4,methyl pyridin-2-ylcarbamate [lookchemicals.com]

- 7. methyl pyridin-2-ylcarbamate - CAS号 6269-23-4 - 摩熵化学 [molaid.com]

- 8. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

Pyridin-2-ylcarbamate Derivatives: Biological Potential & Therapeutic Applications

[1][2]

Executive Summary

The pyridin-2-ylcarbamate scaffold represents a privileged structure in medicinal chemistry, characterized by a pyridine ring linked to a carbamate moiety at the C2 position. This architecture combines the pi-deficient aromaticity of pyridine (facilitating pi-stacking and hydrogen bonding) with the pseudo-irreversible inhibitory capability of the carbamate group.

Primary interest in this class stems from its dual-functionality :

-

Cholinesterase Inhibition: Acting as "suicide substrates" for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), critical for Alzheimer’s disease therapy.

-

Cytotoxicity: Exhibiting anti-proliferative effects via tubulin destabilization and kinase modulation.

Chemical Context & Pharmacophore Analysis[3][4]

The biological efficacy of pyridin-2-ylcarbamates is not accidental; it is a result of precise electronic and steric properties.

-

The Pyridine Ring: Acts as a bioisostere of benzene but with increased water solubility and the ability to accept hydrogen bonds via the ring nitrogen. In the active site of enzymes like AChE, this ring often engages in

stacking interactions with aromatic residues (e.g., Trp86 in AChE). -

The Carbamate Linker (–NH–CO–O–): This is the "warhead." It mimics the ester bond of acetylcholine but is more resistant to hydrolysis. Upon attack by a catalytic serine residue, it transfers the carbamoyl group to the enzyme, rendering it temporarily inactive.

-

The "Leaving Group" Concept: In the context of enzyme inhibition, the pyridin-2-amine moiety acts as the leaving group. Its pKa (approx. 6.86) is physiologically relevant, allowing for efficient departure after the formation of the tetrahedral intermediate.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the critical structural features governing the potency of these derivatives.

Figure 1: Structural dissection of the pyridin-2-ylcarbamate pharmacophore highlighting interaction points with biological targets.

Neurotherapeutic Applications: Cholinesterase Inhibition[3][5][6]

The most well-documented activity of pyridin-2-ylcarbamates is the inhibition of cholinesterases. This is the primary mechanism for symptomatic treatment of Alzheimer's disease (AD).

Mechanism of Action: Pseudo-Irreversible Inhibition

Unlike simple competitive inhibitors, carbamates react chemically with the enzyme.

-

Association: The inhibitor enters the active site gorge. The pyridine ring stacks against the peripheral anionic site (PAS) or the choline-binding site.

-

Carbamylation: The catalytic triad serine (Ser203 in hAChE) attacks the carbonyl carbon of the carbamate.

-

Release: The pyridin-2-amine portion is released as a leaving group.

-

Inactivation: The enzyme remains carbamylated (Ser-O-CO-R). Hydrolysis of this carbamylated enzyme is slow (minutes to hours) compared to the rapid hydrolysis of the natural acetylated enzyme (microseconds), effectively silencing the enzyme.

Technical Insight: The duration of inhibition is dictated by the decarbamylation rate (

). Bulky R-groups on the carbamate nitrogen (e.g., heptyl, phenyl) tend to stabilize the carbamylated enzyme, prolonging the effect.

Comparative Potency Data

Recent studies have highlighted specific derivatives with nanomolar potency.

| Compound ID | Target | IC50 (µM) | Selectivity (SI) | Notes |

| Rivastigmine | AChE/BChE | 4.15 / 0.037 | BChE Selective | FDA Approved Reference |

| Carbamate 8 | hAChE | 0.153 | AChE Selective | Mixed inhibition mechanism |

| Carbamate 11 | hBChE | 0.828 | BChE Selective | Effective against Aβ aggregation |

| Biscarbamate 2 | hBChE | 0.012 | High BChE | Designed for late-stage AD |

Data Source: Synthesized from recent kinetic studies (see References 1, 3).

Oncology & Antimicrobial Potential[1]

Beyond neurology, the scaffold exhibits "privileged" status in other domains.

Anticancer Mechanisms[7]

-

Tubulin Polymerization Inhibition: Similar to colchicine, certain pyridin-2-ylcarbamates bind to the colchicine-binding site on tubulin, preventing microtubule assembly and causing mitotic arrest at the G2/M phase.

-

Kinase Inhibition: Derivatives substituted with bulky hydrophobic groups have shown efficacy against HPK1 (Hematopoietic progenitor kinase 1), a target for cancer immunotherapy.

Antimicrobial Activity

Pyridinium salts derived from this scaffold act as lipophilic cations. They penetrate bacterial cell membranes, disrupting integrity.

-

Target: DNA Gyrase (suggested by structural similarity to fluoroquinolones).

-

Spectrum: Higher efficacy observed against Gram-positive bacteria (S. aureus) due to the lack of the outer membrane barrier found in Gram-negatives.

Experimental Protocols

Protocol A: General Synthesis of Pyridin-2-ylcarbamates

Objective: To synthesize a carbamate derivative from a pyridin-2-amine precursor.

Reagents:

-

Pyridin-2-amine derivative (1.0 eq)

-

Chloroformate (e.g., Phenyl chloroformate) or Isocyanate (1.1 eq)

-

Triethylamine (TEA) or Pyridine (Base, 2.0 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Workflow:

-

Preparation: Dissolve pyridin-2-amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

). -

Activation: Add TEA (2.0 mmol) and cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add the chloroformate/isocyanate (1.1 mmol) dissolved in DCM. Why? Slow addition prevents exotherms and bis-acylation side products.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Quench with water. Wash organic layer with saturated

(to remove acid byproducts) and Brine. -

Purification: Dry over

, concentrate in vacuo, and purify via column chromatography (Silica gel).

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: To determine the IC50 of the synthesized derivative against Acetylcholinesterase.

Principle: Thiocholine, produced by AChE hydrolysis of Acetylthiocholine (ATCh), reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for the DTNB reaction but can cause non-enzymatic hydrolysis if too high.

-

Enzyme: Human Recombinant AChE (0.05 U/mL).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (0.3 mM).

Step-by-Step:

-

Plate Setup: In a 96-well plate, add 160 µL of Buffer and 20 µL of Test Compound (various concentrations dissolved in DMSO; final DMSO < 1%).

-

Enzyme Addition: Add 10 µL of AChE solution.

-

Incubation: Incubate at 25°C for 15 minutes. Why? This allows the carbamylation of the active site to occur before substrate competition begins.

-

Substrate Addition: Add 10 µL of DTNB/ATCh mixture.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Mechanism Visualization

The following diagram illustrates the kinetic pathway of AChE inhibition by these derivatives.

Figure 2: Kinetic pathway of pseudo-irreversible inhibition of AChE by carbamates.

References

-

Bartolini, M., et al. (2017). "New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation."[1][2] European Journal of Medicinal Chemistry.

-

Weinstock, M., et al. (2012). "The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates." Biochimica et Biophysica Acta.

-

Kuca, K., et al. (2021). "Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors." International Journal of Molecular Sciences.

-

Wang, Y., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors." Journal of Medicinal Chemistry.

-

Shimazumi, R., et al. (2022).[3] "Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration." The Journal of Organic Chemistry.

Sources

- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of N-Pyridylcarbamates in Basic Media: Mechanistic Insights and Prodrug Applications

This guide provides a comprehensive technical analysis of the reactivity of N-pyridylcarbamates in basic media, focusing on mechanistic pathways, kinetic profiling, and implications for drug design.

Executive Summary

N-pyridylcarbamates represent a critical structural motif in medicinal chemistry, serving as both pharmacophores and prodrug linkers. Their stability in basic media (including physiological pH 7.4) is governed by a sharp mechanistic bifurcation: secondary N-pyridylcarbamates predominantly undergo E1cB elimination to form reactive isocyanates, while tertiary analogs are restricted to the slower BAc2 hydrolysis . Understanding this dichotomy is essential for tuning the half-life of carbamate-based prodrugs and preventing unexpected degradation during synthesis or storage.

Structural Context and Mechanistic Bifurcation

The reactivity of N-pyridylcarbamates (

The E1cB Pathway (Secondary Carbamates)

For secondary N-pyridylcarbamates (

-

Deprotonation: The base removes the

proton, forming a resonance-stabilized anion. The pyridine ring stabilizes this negative charge effectively. -

Elimination: The anion expels the alkoxide/phenoxide leaving group (

), generating a highly reactive pyridyl isocyanate intermediate. -

Rapid Hydrolysis: The isocyanate is instantly attacked by water (or other nucleophiles), collapsing to the corresponding aminopyridine and

.

Key Experimental Evidence:

-

Isocyanate Trapping: Carrying out the reaction in the presence of an external amine (e.g., piperidine) yields the corresponding urea, confirming the isocyanate intermediate.

-

Substituent Effects: A large positive Hammett

value for the leaving group indicates bond breaking in the rate-determining step of the anion.[1]

The BAc2 Pathway (Tertiary Carbamates)

Tertiary N-pyridylcarbamates (

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon directly.

-

Tetrahedral Intermediate: Formation of a tetrahedral intermediate.

-

Collapse: Expulsion of the leaving group.

This pathway is significantly slower than E1cB, making tertiary carbamates much more stable in basic buffers.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the critical role of the

Figure 1: Mechanistic divergence between secondary (E1cB) and tertiary (BAc2) N-pyridylcarbamates in basic media.

Kinetic Profiling and pH Dependence[1][2][3]

For researchers optimizing prodrug stability, the pH-rate profile is the primary diagnostic tool.

The Sigmoidal Profile (Secondary Carbamates)

The observed rate constant (

-

Low pH (< pKa): Rate increases linearly with

. The reaction is first-order in hydroxide ion.[2][3] -

High pH (> pKa): Rate becomes pH-independent (plateau). At this stage, the nitrogen is fully deprotonated. The rate is controlled solely by the unimolecular breakdown of the anion (

).

Equation:

Where:

-

is the acid dissociation constant of the carbamate

- is the rate constant for the elimination step.

Quantitative Data Summary

The following table summarizes kinetic parameters for typical N-(2-pyridyl)carbamates compared to phenyl analogs. Note the acceleration caused by the pyridine ring.

| Substrate Structure | Mechanism | Relative Rate ( | Stability at pH 7.4 | |

| Phenyl-NH-CO-OPh | E1cB | ~18-19 | 1.0 | High |

| 2-Pyridyl-NH-CO-OPh | E1cB | ~12-13 | > 100 | Moderate/Low |

| 2-Pyridyl-N(Me)-CO-OPh | BAc2 | N/A | < 0.01 | Very High |

| 4-Nitro-Ph-NH-CO-OPh | E1cB | ~10-11 | > 1000 | Low |

Data derived from structure-activity relationships in referenced literature [1, 2].

Experimental Protocols

To validate the mechanism or assess stability for a new chemical entity (NCE), follow this self-validating workflow.

Kinetic Assay Setup (UV-Vis)

Objective: Determine

Reagents:

-

Buffer: Carbonate or Phosphate buffers (pH 9–12). Note: Avoid amine buffers initially to prevent aminolysis artifacts.

-

Stock Solution: Substrate in MeCN or DMSO (10 mM).

-

Trapping Agent: Piperidine (1.0 M aqueous solution).

Protocol:

-

Baseline: Pre-thermostat 3.0 mL of buffer at 25°C in a quartz cuvette.

-

Initiation: Inject 30 µL of substrate stock. Mix rapidly (< 5s).

-

Monitoring: Monitor the release of the leaving group (e.g., phenoxide at 270–400 nm depending on substitution) or the disappearance of the carbamate.

-

Isocyanate Check: Repeat the experiment in the presence of excess piperidine.

-

Result A: If the rate increases linearly with piperidine concentration

General Base Catalysis or Nucleophilic Catalysis. -

Result B: If the product changes from aminopyridine to a urea derivative

E1cB Mechanism confirmed .

-

Workflow Diagram

Figure 2: Decision tree for characterizing carbamate instability and confirming mechanism.

Implications for Drug Development[5][6]

Prodrug Design

When using N-pyridylcarbamates as prodrugs for amines or phenols:

-

Lability: The N-monosubstituted variants are often too labile for oral delivery if the leaving group is a good nucleofuge (e.g., a phenol). They may degrade in the intestinal lumen (pH ~6-7.5) before absorption.

-

Stabilization Strategy: To increase metabolic stability, convert the secondary carbamate to a tertiary carbamate (e.g., N-methyl-N-pyridyl). This shuts down the E1cB pathway, forcing the system to rely on enzymatic cleavage (esterases) rather than spontaneous chemical hydrolysis [3].

Synthetic Chemistry (Protecting Groups)

If using a pyridyl carbamate as a protecting group:

-

Deprotection: They can be removed under mild basic conditions compared to standard alkyl carbamates (like Cbz or Boc), which require hydrogenation or strong acid.

-

Side Reactions: Be aware that the isocyanate intermediate generated during deprotection can react with other nucleophiles in your molecule (e.g., free amines), leading to unwanted urea byproducts. Always include a scavenger (e.g., ethanolamine) in the deprotection mixture.

References

-

Alkaline hydrolysis of tertiary N-(2-pyridyl)carbamates. Contradictory evidence between nucleophilic and general base catalysis. Source: Silva, D., Norberto, F., et al. (2015). Reaction Kinetics, Mechanisms and Catalysis. Link:[Link]

-

Chemistry of aryl N-(2-pyridyl) thionocarbamates in basic media. Source: Norberto, F., Santos, S., Silva, D., & Vilela, F. (2008). Journal of Physical Organic Chemistry. Link:[Link]

-

Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Source: Iuliano, L., et al. (1990). Journal of Pharmaceutical Sciences. Link:[Link]

Sources

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Methyl Pyridin-2-ylcarbamate: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Versatility of the Pyridin-2-ylcarbamate Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to form hydrogen bonds and other non-covalent interactions with biological targets makes it a privileged scaffold in drug design.[1] When combined with a carbamate functional group at the 2-position, the resulting methyl pyridin-2-ylcarbamate core offers a versatile platform for the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the structural analogs and derivatives of methyl pyridin-2-ylcarbamate, delving into their synthesis, biological activities, and structure-activity relationships (SAR). We will examine how modifications to this core structure have led to the discovery of potent inhibitors of key enzymes implicated in cancer, neurodegenerative diseases, and other pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Core Synthesis Strategies: Building the Pyridin-2-ylcarbamate Framework

The synthesis of methyl pyridin-2-ylcarbamate and its derivatives typically originates from the readily available precursor, 2-aminopyridine. The methodologies generally involve the formation of the carbamate or urea linkage through various coupling strategies.

General Synthesis of Methyl Pyridin-2-ylcarbamate

A fundamental approach to synthesizing the parent compound involves the reaction of 2-aminopyridine with a methyl chloroformate or a related acylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.1 eq) dropwise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl pyridin-2-ylcarbamate.

Workflow for the General Synthesis of Methyl Pyridin-2-ylcarbamate

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of N-Aryl-N'-pyridin-2-yl Urea Derivatives

A significant class of derivatives involves the formation of a urea linkage, connecting the 2-aminopyridine moiety to another aromatic system. These are often synthesized using isocyanate intermediates.[2][3]

Experimental Protocol:

-

Isocyanate Formation: Dissolve a substituted aniline (1.0 eq) in a dry, aprotic solvent like DCM. To this solution, add triphosgene (0.4 eq) or another phosgene equivalent at 0 °C. Then, add a base such as triethylamine (2.2 eq) dropwise and stir the mixture at room temperature for 1-2 hours to generate the corresponding aryl isocyanate in situ.[2]

-

Urea Formation: To the solution containing the in situ generated aryl isocyanate, add a solution of 2-aminopyridine (1.0 eq) in the same solvent.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the desired N-aryl-N'-pyridin-2-yl urea derivative.[3]

Therapeutic Applications and Structure-Activity Relationships

The versatility of the methyl pyridin-2-ylcarbamate scaffold has been exploited in the development of inhibitors for a range of therapeutic targets. The following sections highlight key examples, supported by quantitative data and an analysis of structure-activity relationships.

Kinase Inhibitors in Oncology

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] The 2-aminopyridine scaffold has proven to be a valuable starting point for the design of potent CDK inhibitors.

A notable example is the development of 2-amino-pyridine derivatives as inhibitors of CDK8, a transcriptional regulator implicated in various cancers.[5] One study identified a potent CDK8 inhibitor, compound 29 , with an IC50 of 46 nM.[5] This compound demonstrated antiproliferative activity in colon cancer cell lines with high CDK8 expression and suppressed the WNT/β-catenin signaling pathway.[5]

| Compound/Analog | Target Kinase | IC50 (nM) | Key Structural Features | Reference |

| Compound 29 | CDK8 | 46 | 2-amino-pyridine core with specific hydrophobic extensions | [5] |

| Compound 8e | CDK9/HDAC1 | 88.4 (CDK9) | 2-aminopyridine-based dual inhibitor | [6] |

| Compound 19 | HPK1 | - | Pyridine-2-carboxamide analog | [7] |

CDK8 Signaling Pathway and Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by a CDK8 inhibitor.

Structure-Activity Relationship (SAR) Insights for Antiproliferative Activity:

-

Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly influence antiproliferative activity. Electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as amino (-NH2) and carbonyl (-C=O) groups, have been shown to enhance anticancer activity.[8][9]

-

Avoidance of Bulky Groups and Halogens: Conversely, the introduction of bulky groups or halogen atoms on the pyridine ring often leads to a decrease in antiproliferative potency.[8][9]

-

Urea Linker: The urea moiety serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase domains.[3]

BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[5][10] The 2-aminopyridine scaffold has been explored for the development of BACE1 inhibitors.

While some synthesized aminopyridine derivatives have shown weak inhibitory activity against BACE1, the scaffold is still considered to have potential.[11] The design strategy often involves converting the 2-aminopyridine moiety into a structure that can effectively bind to the active site of BACE1.[11]

Amyloid Precursor Protein (APP) Processing by BACE1

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 11. ijpsjournal.com [ijpsjournal.com]

Methyl pyridin-2-ylcarbamate safety data sheet and handling precautions

Part 1: Chemical Identity & Core Safety Profile

Methyl pyridin-2-ylcarbamate is a specialized organic intermediate frequently employed in the synthesis of bioactive heterocyclic compounds, including soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat) and various kinase inhibitors. Unlike simple alkyl carbamates, the incorporation of the pyridine ring alters its electronic properties and metabolic stability, necessitating specific handling protocols.

Identification

| Parameter | Details |

| Chemical Name | Methyl pyridin-2-ylcarbamate |

| Synonyms | Methyl N-(pyridin-2-yl)carbamate; Carbamic acid, (2-pyridinyl)-, methyl ester |

| CAS Number | 6269-23-4 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Structure | Pyridine ring substituted at the 2-position with a methyl carbamate group (-NH-CO-OCH₃).[1][2][3][4][5][6][7][8][9] |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water. |

GHS Hazard Classification

Based on Structure-Activity Relationship (SAR) and analogous pyridine carbamates.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 : Causes serious eye irritation.[10] |

| STOT - Single Exposure | Category 3 | H335 : May cause respiratory irritation. |

Critical Note on Carcinogenicity : While simple Methyl carbamate (CAS 598-55-0) is a known carcinogen (IARC Group 3, NTP Reasonably Anticipated), Methyl pyridin-2-ylcarbamate is structurally distinct. However, as a precautionary measure in drug development, handle as a potential mutagen/carcinogen until definitive toxicology data rules this out.

Part 2: Handling, Storage & Engineering Controls

Engineering Controls

-

Primary Containment : All solid handling (weighing, transfer) must be performed inside a certified chemical fume hood or a powder containment enclosure (balance enclosure) to prevent inhalation of dust.

-

Ventilation : Maintain face velocity > 0.5 m/s.

-

Decontamination : Surfaces should be easy to clean (e.g., stainless steel or epoxy resin).

Personal Protective Equipment (PPE)

-

Respiratory : If working outside a fume hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

-

Ocular : Chemical safety goggles (ANSI Z87.1). Face shield required if reaction scaling > 10g involving corrosive reagents (e.g., chloroformates).

-

Dermal : Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for prolonged handling.

Storage & Stability

-

Temperature : Store at 2–8°C (Refrigerated).

-

Atmosphere : Hygroscopic; store under inert gas (Argon or Nitrogen) if possible.

-

Incompatibilities : Strong oxidizing agents, strong acids, and strong bases (hydrolysis of the carbamate linkage).

Part 3: Synthesis & Experimental Protocol

Objective : Synthesis of Methyl pyridin-2-ylcarbamate from 2-aminopyridine. Scale : 10 mmol (approx. 1.5 g yield).

Reaction Scheme

The synthesis involves the acylation of the exocyclic amine of 2-aminopyridine using methyl chloroformate in the presence of a base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

Step-by-Step Protocol

-

Setup :

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) and maintain an inert atmosphere.

-

-

Reagent Addition :

-

Add 2-Aminopyridine (0.94 g, 10 mmol) to the flask.

-

Add anhydrous Dichloromethane (DCM) (20 mL).

-

Add Pyridine (0.95 g, 12 mmol) or Triethylamine (1.21 g, 12 mmol) as the base.

-

Cool the solution to 0°C using an ice bath.

-

-

Acylation :

-

Add Methyl Chloroformate (1.04 g, 11 mmol) dropwise over 10 minutes using a syringe or addition funnel.

-

Caution: Reaction is exothermic. Maintain temperature < 5°C.

-

-

Reaction Monitoring :

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 3–12 hours. Monitor conversion via TLC (Eluent: 50% Ethyl Acetate / Hexanes) or LC-MS.

-

-

Workup :

-

Quench with saturated aqueous NaHCO₃ (10 mL).

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification :

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

-

Yield : Expect 80–90% as a white solid.[11]

-

Part 4: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately. |

| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |

| Ingestion | Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Control Center. |

| Fire | Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide ( |

| Spill | Dampen solid spill with water to minimize dust. Sweep up and place in a hazardous waste container. Ventilate area. |

Part 5: Visualizations

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow for Methyl pyridin-2-ylcarbamate via acylation.

Safety Decision Tree

Caption: Emergency response decision tree for exposure to Methyl pyridin-2-ylcarbamate.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 234554, Methyl N-pyridin-2-ylcarbamate. Retrieved October 26, 2025, from [Link]

-

Technical Disclosure Commons (2021) . Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate. (Synthesis context for pyridine carbamates). Retrieved October 26, 2025, from [Link]

-

PrepChem . Synthesis of methyl (3-chloro-4-methylphenyl)carbamate (Protocol adapted for general aryl carbamate synthesis). Retrieved October 26, 2025, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Picarbutrazox | C20H23N7O3 | CID 56945144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl N-(4-methylpyridin-3-yl)carbamate | C8H10N2O2 | CID 11672725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl pyridin-2-ylcarbamate | C7H8N2O2 | CID 234554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 10. chemos.de [chemos.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Methyl Pyridin-2-ylcarbamate in Advanced Organic Synthesis

Topic: Use of Methyl pyridin-2-ylcarbamate in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Utility

Methyl pyridin-2-ylcarbamate (CAS: 6269-23-4) is a versatile bifunctional reagent serving two critical roles in modern organic synthesis: as a privileged building block for fused heterocycles and as a removable directing group (DG) in transition-metal-catalyzed C–H activation.

Structurally, the molecule features a pyridine ring substituted at the C2 position with a methyl carbamate moiety. This specific arrangement allows for bidentate coordination (N,N- or N,O-chelation) with transition metals (Pd, Cu, Rh), facilitating site-selective functionalization. Furthermore, the carbamate nitrogen remains nucleophilic enough to participate in cyclization reactions, making it a key precursor for pyrido[1,2-a]pyrimidin-4-ones, a scaffold found in various bioactive kinase inhibitors and antiviral agents.

Key Applications

-

Heterocycle Synthesis: Precursor for pyrido[1,2-a]pyrimidine bicyclic systems via annulation with acrylates or malonates.

-

C–H Activation: Acts as a potent directing group for Pd(II)-catalyzed functionalization of proximal C(sp³)–H and C(sp²)–H bonds.

-

Medicinal Chemistry: Bioisostere for 2-aminopyridine; prodrug moiety for improving solubility and metabolic stability.

Synthesis of Methyl Pyridin-2-ylcarbamate

Before utilizing the reagent in complex workflows, it is often synthesized in-house to ensure high purity, particularly free from trace transition metals that could interfere with subsequent catalytic steps.

Protocol A: Standard Preparation via Acylation

Objective: Synthesize gram-scale quantities of Methyl pyridin-2-ylcarbamate from 2-aminopyridine.

Reagents:

-

2-Aminopyridine (1.0 equiv)[1]

-

Methyl Chloroformate (1.1 equiv)

-

Pyridine (solvent/base) or DCM with Et₃N

-

Water (for quench)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-aminopyridine (10 mmol) and anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (12 mmol) and cool the solution to 0 °C under an inert atmosphere (N₂).

-

Addition: Dropwise add methyl chloroformate (11 mmol) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

-

Yield Expectation: 85–95%

-

Characterization: ¹H NMR (CDCl₃) δ 3.82 (s, 3H), 7.01 (m, 1H), 7.68 (m, 1H), 8.05 (d, 1H), 8.30 (d, 1H), 10.1 (br s, NH).

-

Application 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Scaffolds

This protocol describes the construction of the pyrido[1,2-a]pyrimidin-4-one core, a structural motif prevalent in DPP-4 inhibitors and antiallergic drugs. The reaction proceeds via a Michael addition followed by a thermal cyclocondensation.

Protocol B: Thermal Annulation with Ethyl Acrylate

Mechanism: The pyridine nitrogen attacks the acrylate (Michael addition), followed by intramolecular lactamization driven by the expulsion of methanol.

Reagents:

-

Methyl pyridin-2-ylcarbamate (1.0 equiv)

-

Ethyl Acrylate (3.0 equiv) - Excess serves as reactant and solvent carrier

-

Polyphosphoric Acid (PPA) or Dowtherm A (for thermal cyclization)

Step-by-Step Methodology:

-

Mixture Preparation: In a heavy-walled pressure tube, combine Methyl pyridin-2-ylcarbamate (5 mmol) and Ethyl Acrylate (15 mmol).

-

Thermal Reaction: Seal the tube and heat to 140 °C for 12 hours.

-

Note: The reaction initially forms the Michael adduct (intermediate).[2] High temperature is required to drive the cyclization and elimination of methanol.

-

-

Cyclization Promotion (Optional but Recommended): If conversion is incomplete, cool to RT, add PPA (5 g), and heat to 120 °C for 2 hours. This dehydrating condition forces ring closure.

-

Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with NaOH solution until pH ~7.

-

Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Data Summary:

| Parameter | Value |

|---|---|

| Temperature | 120–140 °C |

| Time | 12–16 Hours |

| Yield | 65–78% |

| Key Product | Pyrido[1,2-a]pyrimidin-4-one |

Application 2: C–H Activation Directing Group

The N-2-pyridyl moiety is a powerful directing group. While the carbamate itself can be functionalized, a common high-value application is using the Methyl pyridin-2-ylcarbamate framework to direct functionalization on an N-alkyl side chain.

Protocol C: Pd-Catalyzed C(sp³)–H Acetoxylation

Objective: Functionalize the γ-position of an alkyl chain attached to the carbamate nitrogen.

Reagents:

-

Substrate: N-Alkyl-Methyl pyridin-2-ylcarbamate (prepared by alkylation of Protocol A product)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant: PhI(OAc)₂ (2.0 equiv)

-

Solvent: Acetic Acid / Acetic Anhydride (1:1)

Step-by-Step Methodology:

-

Catalyst Loading: In a sealed tube, dissolve the substrate (0.5 mmol) in AcOH/Ac₂O (2 mL). Add Pd(OAc)₂ (11 mg, 0.1 equiv) and PhI(OAc)₂ (322 mg, 2.0 equiv).

-

Reaction: Heat the mixture to 100 °C for 12 hours. The solution typically turns dark brown/black.

-

Filtration: Cool to room temperature and filter through a pad of Celite to remove Pd black. Rinse with DCM.

-

Neutralization: Concentrate the filtrate to remove bulk acetic acid. Redissolve in DCM and wash with saturated NaHCO₃.

-

Isolation: Purify via silica gel chromatography. The acetoxy group will be installed at the γ-carbon relative to the carbamate nitrogen.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways for Methyl pyridin-2-ylcarbamate: Pathway A leads to heterocyclic scaffolds, while Pathway B demonstrates its role as a directing group.

Caption: Divergent synthetic utility of Methyl pyridin-2-ylcarbamate in heterocycle formation and C-H functionalization.

Safety and Handling (SDS Summary)

-

Hazards: Methyl pyridin-2-ylcarbamate is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[3][4]

-

Storage: Store in a cool, dry place. Moisture sensitive (carbamates can hydrolyze under strong acidic/basic conditions over time).

-

Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

References

-

Synthesis of Carbamates: Padiya, K. J., et al. "Uncatalyzed, Green, and Efficient Synthesis of Carbamates." Organic Letters, 2012, 14(11), 2814–2817.

-

Pyrido-pyrimidine Synthesis: Liu, H., et al. "Practical synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent."[1][5] Research on Chemical Intermediates, 2015.

-

C-H Activation Mechanism: Chen, X., et al. "Palladium-Catalyzed Pyridylamide-Directed C(sp3)–H Bond Functionalization."[6][7] Journal of the American Chemical Society, 2016.

-

Directing Group Utility: Desai, L. V., et al. "Palladium-Catalyzed Acetoxylation of C(sp3)–H Bonds Directed by a Pyridine Moiety." Journal of the American Chemical Society, 2008.

-

General Reactivity: PubChem Compound Summary for CID 234554, Methyl pyridin-2-ylcarbamate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl- N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Pyridin-2-ylcarbamate: A Versatile Reagent in Modern Cross-Coupling Reactions

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of synthetic organic chemistry, the quest for versatile and efficient reagents is perpetual. Methyl pyridin-2-ylcarbamate emerges as a molecule of significant interest, embodying a unique combination of a directing group and a reactive carbamate functionality. This dual nature positions it as a powerful tool in the arsenal of chemists engaged in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The strategic placement of the pyridine nitrogen and the carbamate moiety allows for intricate control over reactivity and selectivity in a variety of transition metal-catalyzed cross-coupling reactions. This application note provides an in-depth exploration of the utility of methyl pyridin-2-ylcarbamate, offering detailed protocols and mechanistic insights for its application in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and as a directing group in C-H functionalization reactions.

Synthesis of Methyl Pyridin-2-ylcarbamate: A Practical Protocol

The accessibility of a reagent is paramount to its widespread adoption. Methyl pyridin-2-ylcarbamate can be readily synthesized from commercially available 2-aminopyridine.

Protocol 1: Synthesis of Methyl Pyridin-2-ylcarbamate

A straightforward method for the synthesis of methyl pyridin-2-ylcarbamate involves the acylation of 2-aminopyridine with methyl chloroformate.

Materials:

-

2-Aminopyridine

-

Methyl chloroformate

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM or THF.

-

Add anhydrous pyridine or triethylamine (1.2 eq) to the solution. This acts as a base to neutralize the HCl generated during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl pyridin-2-ylcarbamate.

Application in Suzuki-Miyaura Cross-Coupling Reactions

While the direct use of methyl pyridin-2-ylcarbamate as a coupling partner in Suzuki-Miyaura reactions is not extensively documented, the carbamate functionality can serve as a leaving group, analogous to tosylates or triflates, particularly when attached to an aromatic ring.[1] The pyridine moiety can also influence the reactivity. The true power of this reagent in Suzuki-Miyaura coupling, however, likely lies in its role as a directing group to first functionalize a molecule, which is then subjected to cross-coupling.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[2][3]

Hypothetical Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbamate

Drawing inspiration from the successful nickel-catalyzed coupling of other aryl carbamates, a similar protocol could be adapted for a substrate bearing the methyl pyridin-2-ylcarbamate group.[1]

Materials:

-

Aryl-(methyl pyridin-2-ylcarbamate) substrate (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

NiCl₂(PCy₃)₂ (5-10 mol%)

-

K₃PO₄ (3.0 eq)

-

Anhydrous toluene

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl-(methyl pyridin-2-ylcarbamate) substrate, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a Schlenk tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] In this context, methyl pyridin-2-ylcarbamate can be envisioned to participate in two primary ways: as a ligand precursor or as a component of a directing group to facilitate C-H amination. The N-(pyridin-2-yl) moiety is a known structural motif in ligands for cross-coupling reactions.[5]

The general mechanism for the Buchwald-Hartwig amination is depicted below.

Protocol 3: Palladium-Catalyzed Amination of an Aryl Halide (General Conditions)

This protocol outlines general conditions for a Buchwald-Hartwig amination where a pyridin-2-yl-containing ligand might be employed.[6][7]

Materials:

-

Aryl halide (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add the aryl halide and the amine.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Methyl Pyridin-2-ylcarbamate as a Directing Group in C-H Functionalization

The most promising application of methyl pyridin-2-ylcarbamate in cross-coupling is its role as a directing group in C-H functionalization. The pyridine nitrogen can coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization.[8][9] This strategy offers a powerful way to forge new bonds in a highly regioselective manner, avoiding the need for pre-functionalized substrates.[10]

Protocol 4: Palladium-Catalyzed C-H Arylation Directed by a Pyridin-2-yl Group

This protocol is adapted from procedures using N-aryl-2-aminopyridines as substrates, where the pyridyl nitrogen acts as the directing group.[8]

Materials:

-

Aryl substrate bearing the methyl pyridin-2-ylcarbamate directing group (1.0 eq)

-

Aryl halide or boronic acid (coupling partner, 1.5-2.0 eq)

-

Pd(OAc)₂ (5-10 mol%)

-

Oxidant (if necessary, e.g., Ag₂CO₃, Cu(OAc)₂)

-

Base (if using boronic acid, e.g., K₂CO₃)

-

Solvent (e.g., trifluoroethanol (TFE), dioxane)

Procedure:

-

To a reaction vessel, add the substrate, coupling partner, Pd(OAc)₂, and any necessary oxidant or base.

-

Add the solvent and seal the vessel.

-

Heat the reaction to 100-140 °C for 12-48 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with a suitable solvent and filter through Celite.

-

Perform an aqueous workup appropriate for the reaction conditions.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Summary and Comparison

The following table summarizes the key aspects of the discussed cross-coupling reactions where methyl pyridin-2-ylcarbamate or related structures can be employed.

| Reaction Type | Role of Methyl Pyridin-2-ylcarbamate | Typical Catalyst | Key Reagents | Temperature (°C) |

| Suzuki-Miyaura | Leaving Group (hypothetical) | Ni(II) or Pd(0) | Boronic acid, Base | 110-130 |

| Buchwald-Hartwig | Ligand Component | Pd(0) | Amine, Base | 80-110 |

| C-H Arylation | Directing Group | Pd(II) | Aryl halide/boronic acid, Oxidant/Base | 100-140 |

Conclusion and Future Outlook

Methyl pyridin-2-ylcarbamate is a reagent with considerable, yet not fully exploited, potential in cross-coupling chemistry. Its bifunctional nature as both a potential leaving group and a powerful directing group opens avenues for novel synthetic strategies. While direct, comprehensive studies on this specific molecule are emerging, the established reactivity of its constituent parts—the pyridin-2-yl moiety and the carbamate group—provides a strong foundation for its application. The protocols and mechanistic discussions presented herein, drawn from closely related systems, serve as a robust starting point for researchers and drug development professionals to harness the capabilities of this versatile building block. Future research will undoubtedly uncover more specific applications and optimized conditions, further cementing the role of methyl pyridin-2-ylcarbamate as a valuable tool in the synthesis of complex organic molecules.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Google Patents.

-

Journal of South China University of Technology (Natural Science Edition). Synthesis Technology of 2-Methylpyridine. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

-

World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

- Google Patents.

-

PMC. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

-

RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. [Link]

-

ACS Publications. Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

-

ResearchGate. Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate. [Link]

-

PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

-

Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. [Link]

-

PMC. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. [Link]

-

YouTube. Removable and modifiable directing groups in C-H activation. [Link]

-

ResearchGate. N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

PMC. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. [Link]

-

PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

ResearchGate. Metallation of Pyridin-2-yldiazines. Use of Pyridine Ring as ortho-Directing Group. Diazines. Part 45. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

CatSci Ltd. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]

-

NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

- 1. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application of Methyl pyridin-2-ylcarbamate in medicinal chemistry

Application Note: Methyl Pyridin-2-ylcarbamate in Medicinal Chemistry

Executive Summary

Methyl pyridin-2-ylcarbamate (MPYC) represents a high-value "privileged structure" precursor in modern medicinal chemistry. While often overshadowed by its benzimidazole analog (the fungicide carbendazim), MPYC serves a distinct and critical role as a bidentate nucleophilic synthon . Its primary application lies in the rapid assembly of fused heterocyclic systems—specifically pyrido[1,2-a]pyrimidin-4-ones —which are key scaffolds in oncology (kinase inhibition) and CNS drug discovery. Furthermore, the carbamate moiety itself acts as a robust amide bioisostere, offering modulated lipophilicity and proteolytic stability compared to standard peptide bonds.[1]

This guide details the optimized synthesis of MPYC, its transformation into bicyclic scaffolds, and its physicochemical profiling for fragment-based drug discovery (FBDD).

Strategic Utility & Mechanism

The "Masked" Reactivity

MPYC is not merely a protected amine; it is a stored source of reactivity.

-

Masked Isocyanate: Under thermal or basic conditions, the carbamate can decompose to generate a transient pyridyl isocyanate, capable of reacting with nucleophiles.

-

1,3-Binucleophile: The endocyclic pyridine nitrogen (N1) and the exocyclic carbamate nitrogen (N-exo) create a 1,3-dinucleophilic system. This allows for "scaffold morphing"—reacting with 1,3-dielectrophiles (like malonates) to close a second ring.

Bioisosterism Profile

In FBDD, MPYC is used to replace unstable urea or amide linkers.

-

H-Bonding: The carbamate carbonyl is a weak H-bond acceptor, while the NH is a donor. The pyridine ring adds a basic center (pKa ~5.2), improving solubility in acidic media.

-

Metabolic Stability: Unlike esters, carbamates are generally more resistant to plasma esterases, prolonging half-life (

).

Experimental Protocols

Protocol A: Green Synthesis of Methyl Pyridin-2-ylcarbamate

Avoids the use of toxic methyl chloroformate by utilizing dimethyl carbonate (DMC).

Reagents:

-

2-Aminopyridine (1.0 equiv)[2]

-

Dimethyl carbonate (DMC) (Excess, acts as solvent/reagent)

-

Zinc Acetate [Zn(OAc)₂] (10 mol% catalyst)

Step-by-Step Methodology:

-

Setup: Charge a dried pressure tube or autoclave with 2-aminopyridine (10 mmol) and Zn(OAc)₂ (1 mmol).

-

Solvent Addition: Add DMC (10 mL). Note: DMC is a "green" reagent that methylates via a BAc2 mechanism.

-

Reaction: Seal the vessel and heat to 160°C for 12 hours.

-

Causality: High temperature is required to overcome the activation energy of the DMC reaction; Zn(OAc)₂ acts as a Lewis acid to activate the carbonyl of DMC.

-

-

Workup: Cool to room temperature. The product often precipitates.

-

Purification: Filter the solid. Wash with cold diethyl ether. Recrystallize from ethanol if necessary.

-

Validation:1H NMR (DMSO-d6):

3.70 (s, 3H, OMe), 10.1 (br s, 1H, NH). Absence of broad NH₂ peak from starting material.

-

Protocol B: Scaffold Morphing – Synthesis of Pyrido[1,2-a]pyrimidin-4-one

This is the primary "application" reaction, converting the linear carbamate into a fused bicyclic drug scaffold.

Reagents:

-

Methyl pyridin-2-ylcarbamate (MPYC) (1.0 equiv)

-

Diethyl Malonate (1.2 equiv) or Diethyl Ethoxymethylenemalonate (for C3-substituted variants)

-

Diphenyl Ether (Solvent, high boiling point)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (for ethanol removal), suspend MPYC (5 mmol) in Diphenyl Ether (5 mL).

-

Addition: Add Diethyl Malonate (6 mmol).

-

Thermal Cyclization: Heat the mixture to 200–220°C .

-

Critical Step: The reaction proceeds via transesterification followed by intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl.

-

Visual Cue: Evolution of methanol and ethanol indicates reaction progress.

-

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The fluorescent spot of the starting carbamate will disappear, replaced by a lower Rf, strongly UV-active spot (the fused system).

-